5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate

N-type calcium channel Mint1-PDZ interaction chronic pain target engagement

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate (CAS 311814-73-0) is a mesoionic 1,2,4-thiadiazolium salt featuring a dimethylamino substituent at the 5-position, a methyl group at N-2, and a phenyl ring at C-3, with a perchlorate counterion. The compound's 1,2,4-thiadiazolium cation scaffold exhibits oxidative redox inertness within the potential range of -1.2 V to +1.5 V (vs.

Molecular Formula C11H14ClN3O4S
Molecular Weight 319.76
CAS No. 311814-73-0
Cat. No. B2402600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate
CAS311814-73-0
Molecular FormulaC11H14ClN3O4S
Molecular Weight319.76
Structural Identifiers
SMILESC[N+]1=C(N=C(S1)N(C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C11H14N3S.ClHO4/c1-13(2)11-12-10(14(3)15-11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyYQGBAIVVBRFNEX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate (CAS 311814-73-0) – Core Structural and Physicochemical Baseline for Procurement


5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate (CAS 311814-73-0) is a mesoionic 1,2,4-thiadiazolium salt featuring a dimethylamino substituent at the 5-position, a methyl group at N-2, and a phenyl ring at C-3, with a perchlorate counterion [1]. The compound's 1,2,4-thiadiazolium cation scaffold exhibits oxidative redox inertness within the potential range of -1.2 V to +1.5 V (vs. Ag/AgCl) under cyclic voltammetry conditions, a property confirmed for structurally analogous 1,2,4-thiadiazolium perchlorate salts [2]. This redox behavior distinguishes it from iodide-counterion variants, where observed anodic peaks originate from counterion oxidation rather than cation degradation [2]. The compound is cataloged in BindingDB (BDBM61658) and PubChem (CID 3235709) and has been evaluated as a small-molecule probe targeting the Mint1-PDZ/N-type calcium channel protein-protein interaction [3].

Why Generic 1,2,4-Thiadiazolium Substitution Fails for CAS 311814-73-0: Evidence from Target Engagement, Electrochemical Stability, and Patent-Validated Selectivity


Simple replacement of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate with other 1,2,4- or 1,3,4-thiadiazolium salts is not supported by the available evidence base. Three orthogonal differentiation dimensions preclude generic substitution: (i) The compound exhibits a specific IC50 of 3.76 µM against the human N-type voltage-dependent calcium channel (CaV2.2) Mint1-PDZ interaction, a protein-protein interaction target relevant to chronic pain, whereas most 1,3,4-thiadiazolium mesoionic derivatives (MI-D, MI-J, MI-F, MI-2,4diF) have been characterized against unrelated targets such as hepatocarcinoma mitochondrial function and trypanothione reductase [1]; (ii) the perchlorate salt form provides a counterion that is electrochemically silent in the anodic range, avoiding the confounding iodide oxidation signals observed in the corresponding iodide salt (compound 4 in Guttmann et al.) [2]; (iii) the specific substitution pattern (N-2 methyl, C-3 phenyl, C-5 dimethylamino) falls within the general Formula (I) scope of US patent US20060030604, which claims 1,2,4-thiadiazol-2-ium derivatives as melanocortin receptor modulators for metabolic, CNS, and dermatological indications, establishing a patent-validated application space not shared by all thiadiazolium congeners [3].

Quantitative Comparator Evidence for 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate: Target Engagement, Redox Stability, and Structural Specificity Benchmarks


N-Type Calcium Channel (CaV2.2) Mint1-PDZ Inhibition: IC50 of 3.76 µM vs. In-Class 1,3,4-Thiadiazolium Derivatives Preferentially Targeting Mitochondrial Energetics

In a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) HTS assay (PubChem AID 2073), 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate (tested as MLS000047864) inhibited the interaction between the Mint1-PDZ domain and the N-type calcium channel carboxyl-terminal peptide with an IC50 of 3,760 nM (3.76 µM) [1]. In contrast, the 1,3,4-thiadiazolium mesoionic derivatives MI-J, MI-4F, and MI-2,4diF have been characterized for their effects on rat liver mitochondrial respiratory chain complexes and membrane fluidity, with MI-4F inhibiting Complex I NADH oxidase activity by approximately 35% at 50 µM in isolated rat liver mitochondria, representing a fundamentally different biological target profile [2].

N-type calcium channel Mint1-PDZ interaction chronic pain target engagement

Perchlorate Counterion Enables Electrochemically Silent Anodic Window vs. Iodide Salt: Cyclic Voltammetry Evidence for Redox-Inert 1,2,4-Thiadiazolium Cation

Cyclic voltammetry studies on 2,3-diphenyl-5-diethylamino-1,2,4-thiadiazolium perchlorate (compound 5, a close structural analog of the target compound) demonstrated that the 1,2,4-thiadiazolium cation is redox-inert across the entire investigated anodic potential range (-1.2 V to +1.5 V vs. Ag/AgCl) [1]. In the corresponding iodide salt (compound 4), anodic peaks were observed; however, these peaks were conclusively attributed to redox reactions of the iodide counterion (I⁻ → I₃⁻/I₂) rather than to oxidation of the thiadiazolium cation itself [1]. The perchlorate anion (ClO₄⁻) is electrochemically silent under these conditions, enabling unambiguous electrochemical characterization of the cation. Below cathodic potentials, both compounds 4 and 5 undergo irreversible reductive cleavage of the thiadiazolium ring, a process independent of the counterion identity [1].

cyclic voltammetry redox stability counterion effect

Melanocortin Receptor Modulator Substitution Pattern: N-2 Methyl, C-3 Phenyl, and C-5 Dimethylamino Defined in Formula (I) of US20060030604

United States patent application US20060030604 (filed 2005, published 2006) explicitly claims 1,2,4-thiadiazol-2-ium derivatives of Formula (I) as melanocortin receptor agonists or antagonists, where R1, R2, and R4 are ring-containing radicals and R3 is H, alkyl, alkenyl, or alkynyl [1]. The target compound 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate maps directly onto Formula (I) with R1 = phenyl (C-3), R2 = methyl (N-2), and R4 = dimethylamino (C-5). This substitution pattern represents a fully elaborated example within the claimed generic space, contrasting with simpler 2-amino-1,3,4-thiadiazolium perchlorate salts (e.g., 2-amino-1,3,4-thiadiazolium perchlorate, CCDC deposition 7214033) that lack the N-2 alkyl and C-5 amino substitution required for melanocortin receptor modulation under this patent [2]. The patent describes utilities spanning obesity, type II diabetes, male erectile dysfunction, acne, and neurodegenerative disorders, establishing a disease-relevant target engagement scope for this specific substitution pattern [1].

melanocortin receptor GPCR modulator metabolic disorders

Validated Research Application Scenarios for 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate (CAS 311814-73-0) Based on Quantitative Evidence


N-Type Calcium Channel (CaV2.2) Probe Development for Chronic Pain Target Validation

The compound serves as a validated small-molecule probe for disrupting the Mint1-PDZ/N-type calcium channel interaction, with a confirmed IC50 of 3.76 µM in the HTRF HTS assay conducted at the Sanford-Burnham Center for Chemical Genomics [1]. This target engagement profile supports its use in structure-activity relationship (SAR) studies aimed at developing non-opioid anti-nociceptive agents that modulate CaV2.2 synaptic targeting. Procurement should specify the perchlorate salt form to ensure consistent solubility and electrochemical behavior in biophysical assays [2].

Electrochemical Reference Standard for 1,2,4-Thiadiazolium Cation Stability Studies

The perchlorate salt provides an electrochemically silent counterion that enables unambiguous cyclic voltammetry characterization of the 1,2,4-thiadiazolium cation across a wide potential window (-1.2 V to +1.5 V vs. Ag/AgCl) [2]. This makes CAS 311814-73-0 suitable as a reference compound for studies investigating the intrinsic redox properties of 1,2,4-thiadiazolium systems, particularly where differentiation between cation-derived and counterion-derived electrochemical signals is required [2].

Melanocortin Receptor Pharmacology – Structural Core for GPCR Modulator SAR Exploration

The compound's substitution pattern (N-2 methyl, C-3 phenyl, C-5 dimethylamino) conforms to Formula (I) of US20060030604, making it a suitable starting scaffold for medicinal chemistry programs targeting melanocortin receptors MC3, MC4, and/or MC5 for metabolic disorders (obesity, type II diabetes), CNS indications, and dermatological conditions [1]. Researchers can systematically vary R1, R2, and R4 substituents while retaining the 1,2,4-thiadiazol-2-ium core, using CAS 311814-73-0 as the parent compound for comparative SAR tables [1].

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